molecular formula C23H30N4O3 B10818971 Isotonitazene-d7

Isotonitazene-d7

Cat. No.: B10818971
M. Wt: 417.6 g/mol
InChI Key: OIOQREYBGDAYGT-CMFMTHAFSA-N
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Preparation Methods

The synthesis of isotonitazene-d7 involves several steps, starting from the appropriate benzimidazole precursor. The synthetic route typically includes:

    Nitration: Introduction of a nitro group into the benzimidazole ring.

    Reduction: Conversion of the nitro group to an amine.

    Alkylation: Introduction of the deuterated alkyl group.

    Cyclization: Formation of the final benzimidazole structure with deuterium atoms.

Chemical Reactions Analysis

Isotonitazene-d7 undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amines.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like bromine . The major products formed depend on the specific reaction conditions and reagents used.

Properties

Molecular Formula

C23H30N4O3

Molecular Weight

417.6 g/mol

IUPAC Name

N,N-diethyl-2-[2-[[4-(1,1,1,2,3,3,3-heptadeuteriopropan-2-yloxy)phenyl]methyl]-5-nitrobenzimidazol-1-yl]ethanamine

InChI

InChI=1S/C23H30N4O3/c1-5-25(6-2)13-14-26-22-12-9-19(27(28)29)16-21(22)24-23(26)15-18-7-10-20(11-8-18)30-17(3)4/h7-12,16-17H,5-6,13-15H2,1-4H3/i3D3,4D3,17D

InChI Key

OIOQREYBGDAYGT-CMFMTHAFSA-N

Isomeric SMILES

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])OC1=CC=C(C=C1)CC2=NC3=C(N2CCN(CC)CC)C=CC(=C3)[N+](=O)[O-]

Canonical SMILES

CCN(CC)CCN1C2=C(C=C(C=C2)[N+](=O)[O-])N=C1CC3=CC=C(C=C3)OC(C)C

Origin of Product

United States

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